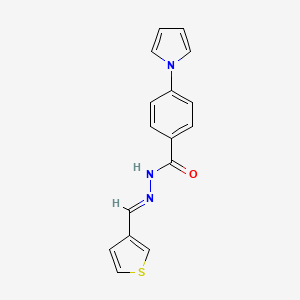
4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide, also known as PTB, is a synthetic compound that has been studied in the field of medicinal chemistry. PTB has been shown to have potential therapeutic effects in the treatment of various diseases, including cancer and inflammation.
作用機序
The mechanism of action of 4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide is not fully understood, but it has been suggested that 4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide may exert its effects through the inhibition of various signaling pathways. 4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. Additionally, 4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide has been shown to inhibit the activity of various kinases, including AKT and ERK, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of various oncogenes. In immune cells, 4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide has also been shown to have antimicrobial effects against various bacterial and fungal species.
実験室実験の利点と制限
One advantage of 4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide is its relatively simple synthesis method, which allows for easy production of the compound in the lab. Additionally, 4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide has been shown to have low toxicity in both in vitro and in vivo studies. However, one limitation of 4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for 4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide research. One area of interest is the development of 4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully elucidate the mechanism of action of 4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide and to identify its molecular targets. Finally, studies are needed to evaluate the efficacy of 4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide in animal models of disease, with the ultimate goal of developing 4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide as a therapeutic agent for human use.
合成法
4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide can be synthesized through a simple reaction between 4-aminobenzohydrazide and 3-thienylmethanal in the presence of a catalytic amount of acetic acid. The resulting compound is then treated with pyrrole to afford 4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide in good yield.
科学的研究の応用
4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide has been studied extensively in the field of medicinal chemistry due to its potential therapeutic effects. 4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide has been shown to have anti-cancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells. Additionally, 4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide has been shown to have anti-inflammatory properties, with studies demonstrating its ability to inhibit the production of pro-inflammatory cytokines. 4-(1H-pyrrol-1-yl)-N'-(3-thienylmethylene)benzohydrazide has also been studied for its potential use as an antimicrobial agent.
特性
IUPAC Name |
4-pyrrol-1-yl-N-[(E)-thiophen-3-ylmethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c20-16(18-17-11-13-7-10-21-12-13)14-3-5-15(6-4-14)19-8-1-2-9-19/h1-12H,(H,18,20)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEKQQOULAIYJE-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NN=CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C(=O)N/N=C/C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-pyrrol-1-yl)-N'-[(E)-thiophen-3-ylmethylidene]benzohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




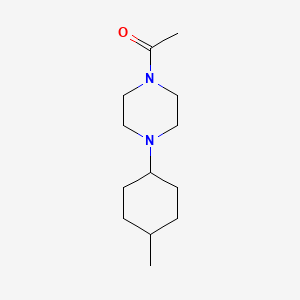
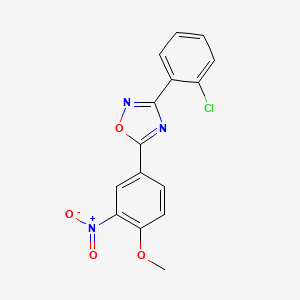
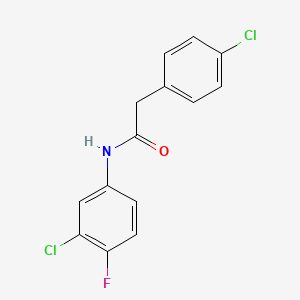
![methyl 4-[(4-{2-[(4-chlorophenyl)sulfonyl]carbonohydrazonoyl}phenoxy)methyl]benzoate](/img/structure/B5800070.png)
![3-[2-(2,4-dimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5800076.png)
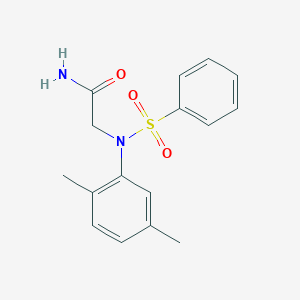
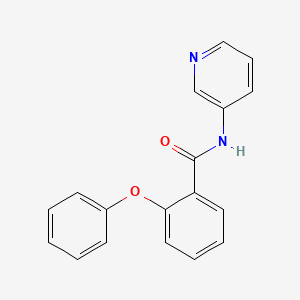
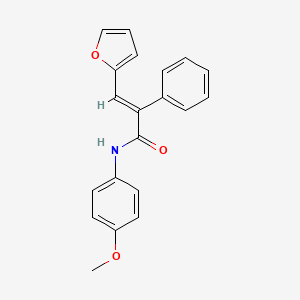
![5-[(dimethylamino)methyl]-2-(ethylthio)-3-thiophenecarbaldehyde oxime](/img/structure/B5800100.png)
![4-tert-butyl-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5800106.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)acetamide](/img/structure/B5800113.png)